molecular formula C9H6ClNO B1610810 2-(4-Chlorophenyl)acetyl cyanide CAS No. 924633-52-3

2-(4-Chlorophenyl)acetyl cyanide

Cat. No.: B1610810
CAS No.: 924633-52-3
M. Wt: 179.6 g/mol
InChI Key: NBGUJKMGQRRXFN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)acetyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of acetyl cyanide, where the acetyl group is substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)acetyl cyanide typically involves the acylation of 4-chlorobenzyl cyanide. One common method includes the reaction of 4-chlorobenzyl cyanide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)acetyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the acetyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioethers.

    Reduction: Corresponding amines or alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-(4-Chlorophenyl)acetyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)acetyl cyanide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)acetyl cyanide: Similar structure but with a methyl group instead of chlorine.

    2-(4-Nitrophenyl)acetyl cyanide: Similar structure but with a nitro group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)acetyl cyanide is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The electron-withdrawing effect of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its methyl or bromine-substituted counterparts.

Properties

IUPAC Name

2-(4-chlorophenyl)acetyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUJKMGQRRXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562832
Record name (4-Chlorophenyl)ethanoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-52-3
Record name (4-Chlorophenyl)ethanoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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